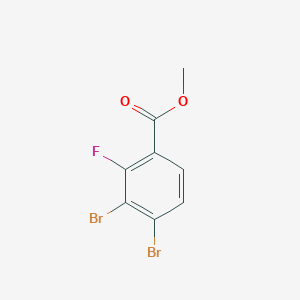
Methyl 3,4-dibromo-2-fluorobenzoate
Overview
Description
Methyl 3,4-dibromo-2-fluorobenzoate: is an organic compound with the molecular formula C8H5Br2FO2. It is a derivative of benzoic acid where the benzene ring is substituted with bromine atoms at the 3 and 4 positions and a fluorine atom at the 2 position, and the carboxylic acid group is esterified with methanol.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 3,4-dibromobenzoic acid with fluorine gas in the presence of a suitable catalyst.
Esterification: The carboxylic acid group of 3,4-dibromo-2-fluorobenzoic acid can be esterified with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and esterification processes, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atoms to hydrogen atoms.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and strong bases like sodium hydroxide (NaOH) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of bromo- and fluoro-substituted benzoic acids.
Substitution: Formation of iodobenzene derivatives and hydroxylated products.
Scientific Research Applications
Chemistry: Methyl 3,4-dibromo-2-fluorobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3,4-dibromo-2-fluorobenzoate exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
Methyl 3,4-difluorobenzoate: Similar structure but with only one fluorine atom.
Methyl 3,4-dibromobenzoate: Similar structure but without the fluorine atom.
Methyl 2-fluorobenzoate: Similar structure but with different positions of the halogen atoms.
Uniqueness: Methyl 3,4-dibromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity compared to compounds with only one type of halogen substitution.
Properties
IUPAC Name |
methyl 3,4-dibromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGHWHDKACUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
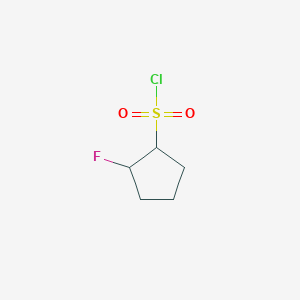
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)


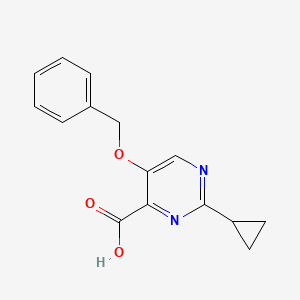
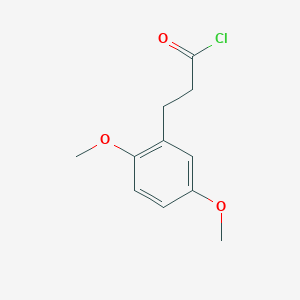

![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
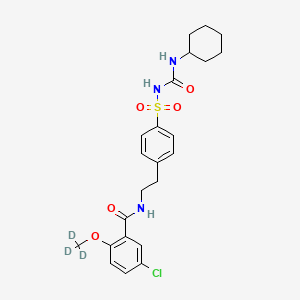
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)

